Estrone Estrone Estrone is a 17-oxo steroid that is estra-1,3,5(10)-triene substituted by an hydroxy group at position 3 and an oxo group at position 17. It has a role as an estrogen, a bone density conservation agent, an antineoplastic agent, a human metabolite and a mouse metabolite. It is a 3-hydroxy steroid, a phenolic steroid, a member of phenols and a 17-oxo steroid. It derives from a hydride of an estrane.
Estrone, one of the major mammalian estrogens, is an aromatized C18 steroid with a 3-hydroxyl group and a 17-ketone. It is produced in vivo from androstenedione or from testosterone via estradiol. It is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through conversion of adrostenedione. Estrone may be further metabolized to 16-alpha-hydroxyestrone, which may be reduced to estriol by estradiol dehydrogenase.
Estrone is a natural product found in Perilla frutescens, Punica granatum, and other organisms with data available.
Therapeutic Estrone is the synthetic form of a naturally occurring estrogen estrone. Estrone diffuses through the cell membrane and binds to and subsequently activates the nuclear estrogen receptor found in the reproductive tract, breast, pituitary, hypothalamus, liver, and bone. The activated hormone-receptor complex gets translocated to the nucleus where it binds to the estrogen response element on the DNA and promotes the transcription of target genes involved in the functioning of the female reproductive system and secondary sex characteristics. Estrone increases the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins, as well as suppresses the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary.
Estrone is one of three naturally occurring estrogens synthesized from androstenedione in the adrenal glands and peripheral tissues by aromatization and is the primary estrogen produced after menopause.
Estrone can cause cancer according to an independent committee of scientific and health experts.
An aromatized C18 steroid with a 3-hydroxyl group and a 17-ketone, a major mammalian estrogen. It is converted from ANDROSTENEDIONE directly, or from TESTOSTERONE via ESTRADIOL. In humans, it is produced primarily by the cyclic ovaries, PLACENTA, and the ADIPOSE TISSUE of men and postmenopausal women.
See also: Estropipate (is active moiety of); Estrone; progesterone (component of); Estrone; sus scrofa ovary (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 53-16-7
VCID: VC0527464
InChI: InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1
SMILES: CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O
Molecular Formula: C18H22O2
Molecular Weight: 270.4 g/mol

Estrone

CAS No.: 53-16-7

Cat. No.: VC0527464

Molecular Formula: C18H22O2

Molecular Weight: 270.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Estrone - 53-16-7

Specification

CAS No. 53-16-7
Molecular Formula C18H22O2
Molecular Weight 270.4 g/mol
IUPAC Name (8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Standard InChI InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1
Standard InChI Key DNXHEGUUPJUMQT-CBZIJGRNSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O
SMILES CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O
Canonical SMILES CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O
Appearance Solid powder
Boiling Point 445.2 °C
Colorform Small, white crystals, or white to creamy white, crystalline powder
Monoclinic orthorhombic crystals (alpha-form)
Crystals from acetone
Exists in three crystalline phases, one monoclinic, the other two orthorhombic
Melting Point 258-261 °C
260.2 °C
Crystals from acetone; mp: 251-254 °C /dl-Estrone/
MP: 134-135 °C /Estrone propionate/
258 - 260 °C
489.2 °F

Introduction

Biochemical Characteristics of Estrone

Structural and Metabolic Profile

Estrone (C18H22O2C_{18}H_{22}O_2), chemically known as 3-hydroxyestra-1,3,5(10)-trien-17-one, is synthesized through aromatization of androstenedione in adipose tissue, adrenal glands, and ovaries . Its metabolic pathway involves conversion to estradiol via 17β-hydroxysteroid dehydrogenase, a process critical for maintaining estrogenic activity in postmenopausal individuals .

Table 1: Key Biochemical Properties of Estrone

PropertyValue
Molecular Weight270.37 g/mol
Half-Life4–6 hours (oral administration)
Protein Binding50–60% (albumin and SHBG)
Primary MetabolitesEstradiol, Estrone Sulfate

Physiological Roles and Hormonal Regulation

Reproductive System Functions

In premenopausal individuals, estrone contributes to endometrial proliferation and secondary sexual characteristic maintenance . Postmenopausally, it becomes the predominant circulating estrogen, derived primarily from peripheral conversion of adrenal androgens in adipose tissue .

Extragonadal Effects

Emerging evidence highlights estrone’s involvement in:

  • Bone density preservation via osteoblast modulation

  • Lipid metabolism regulation through hepatic SHBG synthesis

  • Neuroprotective effects in central nervous system tissues

Clinical Significance and Pathological Associations

Hormonal Imbalance Syndromes

Elevated estrone levels correlate with:

  • Postmenopausal endometrial hyperplasia (relative risk: 2.3 [95% CI, 1.1–4.8])

  • Estrogen-sensitive breast cancer progression

Conversely, deficiency states manifest as:

  • Osteoporosis (odds ratio: 1.8 [1.2–2.7])

  • Vasomotor symptoms in 68% of surgically menopausal patients

Estrone in Gender-Affirming Hormone Therapy

Pharmacokinetic Considerations

A landmark prospective cohort study (n=212) compared transdermal vs. oral estradiol administration in trans women :

Table 2: Hormonal Profiles by Administration Route

ParameterTransdermal (n=98)Oral (n=114)
Serum Estrone (pmol/L)187 [153–220]1516 [1284–1748]
Estrone/Estradiol Ratio0.96 ± 1.066.04 ± 1.84

Clinical Outcomes Analysis

Despite marked pharmacokinetic differences, the study revealed no significant association between estrone levels and feminization outcomes over 12 months :

Table 3: Multivariable Regression of Feminization Markers

OutcomeTransdermal β [95% CI]Oral β [95% CI]
Fat Percentage Change−9.4% [−21.7–4.8]−0.8% [−2.2–0.7]
Breast Volume Increase−3.7% [−79.7–356.2]49.3% [−7.3–140.4]

These findings challenge previous hypotheses of estrone-mediated estrogen receptor antagonism, suggesting clinical monitoring should prioritize estradiol levels over estrone ratios .

Pharmacological Interactions and Therapeutic Implications

Drug Metabolism Considerations

Hepatic first-pass metabolism of oral estradiol generates high estrone concentrations (6:1 estrone:estradiol ratio), potentially influencing:

  • SHBG production (+32% vs. transdermal, p<0.01)

  • Thrombotic risk profiles (OR: 1.4 [1.1–1.8])

Therapeutic Optimization Strategies

Current evidence supports:

  • Transdermal administration for patients with metabolic comorbidities

  • Estrone sulfate measurement as a compliance marker in oral therapy

  • Personalized dosing based on body composition analysis

Future Research Directions

Critical knowledge gaps requiring investigation include:

  • Long-term cardiovascular outcomes of elevated estrone/estradiol ratios

  • Estrone’s role in transgender male bone health during testosterone therapy

  • Genetic polymorphisms affecting estrone sulfotransferase activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator